molecular formula C16H16BrNO4S2 B3532581 3-{(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No.: B3532581
M. Wt: 430.3 g/mol
InChI Key: IXZWNKOMWJXFIV-MDWZMJQESA-N
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Description

3-{(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring, a brominated benzylidene group, and a propanoic acid moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound and a thiol under acidic or basic conditions.

    Esterification: The propanoic acid moiety can be introduced through esterification reactions involving the appropriate carboxylic acid and alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the propanoic acid moiety.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: The bromine atom in the benzylidene group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, thiazolidinone derivatives have shown promise as antimicrobial and anticancer agents. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential anti-inflammatory and anticancer properties could be explored further. It may serve as a lead compound for the development of new drugs.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid would depend on its specific biological activity. Generally, thiazolidinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The brominated benzylidene group may enhance the compound’s binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broad class with diverse biological activities.

    Benzylidene Derivatives: Compounds with various pharmacological properties.

Uniqueness

The uniqueness of 3-{(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[(5E)-5-[(5-bromo-2-propan-2-yloxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S2/c1-9(2)22-12-4-3-11(17)7-10(12)8-13-15(21)18(16(23)24-13)6-5-14(19)20/h3-4,7-9H,5-6H2,1-2H3,(H,19,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZWNKOMWJXFIV-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-{(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 3
Reactant of Route 3
3-{(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 4
3-{(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 5
3-{(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Reactant of Route 6
Reactant of Route 6
3-{(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

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